![molecular formula C16H18N2S2 B14394136 4-(Dimethylamino)phenyl benzylcarbamodithioate CAS No. 87590-86-1](/img/structure/B14394136.png)
4-(Dimethylamino)phenyl benzylcarbamodithioate
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Overview
Description
4-(Dimethylamino)phenyl benzylcarbamodithioate is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a benzylcarbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)phenyl benzylcarbamodithioate typically involves the reaction of 4-(dimethylamino)phenyl isothiocyanate with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamodithioate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)phenyl benzylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzyl or phenyl derivatives.
Scientific Research Applications
4-(Dimethylamino)phenyl benzylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)phenyl benzylcarbamodithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction can affect various biochemical pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenyl isothiocyanate: Shares the dimethylamino phenyl structure but differs in the functional group.
Benzyl isothiocyanate: Contains the benzyl group but lacks the dimethylamino phenyl moiety.
4-(Dimethylamino)benzyl alcohol: Similar structure but with a hydroxyl group instead of the carbamodithioate linkage.
Uniqueness
4-(Dimethylamino)phenyl benzylcarbamodithioate is unique due to the presence of both the dimethylamino phenyl and benzylcarbamodithioate groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
87590-86-1 |
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Molecular Formula |
C16H18N2S2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl] N-benzylcarbamodithioate |
InChI |
InChI=1S/C16H18N2S2/c1-18(2)14-8-10-15(11-9-14)20-16(19)17-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,17,19) |
InChI Key |
KFBGWQWBGZVEKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)SC(=S)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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